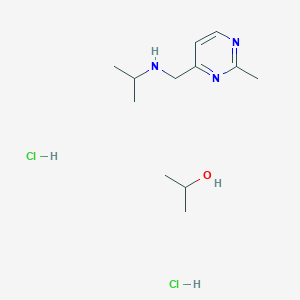

Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride

Description

Nomenclature and registry identification

The compound propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride possesses multiple systematic and registry identifications that establish its unique chemical identity within global databases. The Chemical Abstracts Service registry number 1452516-78-7 serves as the primary identifier for this compound in chemical literature and commercial databases. This registry number provides unambiguous identification regardless of nomenclatural variations or alternative naming systems employed across different regions or applications.

The compound's systematic International Union of Pure and Applied Chemistry nomenclature reflects its complex multi-component structure, specifically designating the 1:1 stoichiometric relationship between the isopropanol (propan-2-ol) component and the N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine component, along with the presence of two hydrochloride moieties. Alternative nomenclature systems identify this compound as 2-Propanol - N-[(2-methyl-4-pyrimidinyl)methyl]-2-propanamine hydrochloride (1:1:2), emphasizing the specific stoichiometric relationships between the constituent molecular components.

Properties

IUPAC Name |

N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.C3H8O.2ClH/c1-7(2)11-6-9-4-5-10-8(3)12-9;1-3(2)4;;/h4-5,7,11H,6H2,1-3H3;3-4H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDXVJWWITWXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CNC(C)C.CC(C)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Attachment of Propan-2-Amine: The propan-2-amine group can be introduced via a nucleophilic substitution reaction, where the pyrimidine ring is treated with propan-2-amine in the presence of a suitable catalyst.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treating it with hydrochloric acid in an appropriate solvent such as ethanol.

Industrial Production Methods

In an industrial setting, the production of Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-amine group, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in the presence of a base or a catalyst.

Major Products Formed

Oxidation: Formation of oximes, nitriles, or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Introduction of various alkyl, acyl, or aryl groups.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development:

The compound is primarily investigated for its potential pharmaceutical applications, particularly in the development of new therapeutic agents. Its structure suggests possible interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

In preliminary studies, derivatives of pyrimidine compounds have shown promising anticancer properties. Research indicates that compounds similar to N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine may inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting their potential as antitumor agents .

2. Neuropharmacology:

Research has indicated that compounds containing pyrimidine structures can affect neurotransmitter systems. This has led to investigations into their use as potential treatments for neurological disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

A study focused on the modulation of serotonin receptors by pyrimidine derivatives demonstrated that certain modifications could enhance receptor affinity and selectivity. This suggests that N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine could be explored for developing novel antidepressants .

3. Biochemical Research:

The compound's ability to act as a ligand for various enzymes makes it relevant in biochemical research. Its interaction with specific enzymes could lead to insights into metabolic pathways and enzyme regulation.

Case Study: Enzyme Inhibition

Research has shown that similar compounds can inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders. For instance, studies have reported on the inhibition of dihydrofolate reductase by pyrimidine derivatives, which is crucial for folate metabolism .

Mechanism of Action

The mechanism of action of Propan-2-ol compound with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

*Molecular weights estimated based on synthesis yields and structural data from references.

Key Comparative Features

Pyrimidine vs. Other Heterocycles: The target compound’s 2-methylpyrimidin-4-yl group distinguishes it from YOK-1204 (phenolic ether) and the naphthyl-substituted amine in . The 1-(pyrimidin-2-yl)cyclopropanamine dihydrochloride in shares a pyrimidine core but lacks the methylpropan-2-amine side chain, reducing steric bulk and altering solubility.

Amine Functionality :

- The propan-2-amine group is common across all compounds, but its positioning varies. In the target compound, it is directly linked to the pyrimidine ring, whereas in YOK-1204 , it is part of a larger polyether scaffold. This structural difference may influence pharmacokinetic properties (e.g., membrane permeability).

Salt Forms and Solubility :

- The dihydrochloride salt in the target compound and contrasts with the free-base forms in and . Salt formation typically enhances aqueous solubility, which is critical for oral bioavailability.

Propan-2-ol as a Solvate :

- Propan-2-ol in the target compound likely aids in crystallization, a feature absent in the analogues from , and . This solvate may improve thermal stability during storage .

Research Findings

- Yields for such reactions range from 24% (YOK-1204, ) to 96% (), depending on purification methods.

- Biological Relevance: Pyrimidine-methylpropan-2-amine hybrids (as in the target compound) are hypothesized to interact with kinases or GPCRs due to their structural resemblance to ATP or neurotransmitter analogs.

Biological Activity

The compound Propan-2-ol with N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine (1:1) dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₅Cl₂N₃O

- CAS Number : 1452516-78-7

- MDL Number : MFCD18071403

- Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key physiological processes. The presence of the pyrimidine moiety suggests potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Anticancer Activity

Research indicates that similar compounds with pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure may facilitate interactions with critical signaling pathways involved in cancer progression, such as the ERK and AKT pathways .

Antimicrobial Properties

Compounds containing pyrimidine rings are often evaluated for antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infections . The dihydrochloride form increases solubility, enhancing bioavailability.

Neuropharmacological Effects

Given its structural similarities to known psychoactive agents, this compound may influence neurotransmitter systems. Preliminary studies suggest potential anxiolytic or antidepressant effects through modulation of serotonin receptors . Such activities could be pivotal in developing treatments for mood disorders.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related pyrimidine compound in vitro against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 2.96 µM, demonstrating significant cytotoxicity compared to control groups . These findings support further exploration into the therapeutic potential of similar compounds.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrimidine derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL for various derivatives . This underscores the relevance of such compounds in pharmaceutical applications.

Data Table: Summary of Biological Activities

Q & A

[Basic] What are the recommended methods for synthesizing this dihydrochloride compound, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves two stages: (1) preparation of the free base N-((2-methylpyrimidin-4-yl)methyl)propan-2-amine and (2) salt formation with HCl.

- Step 1 : React 2-methylpyrimidin-4-ylmethyl chloride with propan-2-amine in anhydrous dichloromethane (DCM) under reflux, using p-toluenesulfonic acid as a catalyst. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Step 2 : Add concentrated HCl (2 equivalents) dropwise to the free base in ethanol at 0–5°C. Stir for 4 hours and isolate the dihydrochloride salt via vacuum filtration.

- Optimization :

[Basic] Which spectroscopic techniques are effective for characterizing structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d6): Verify pyrimidine ring protons (δ 8.5–9.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR : Confirm methylpyrimidine carbons (δ 160–170 ppm) and tertiary amine carbon (δ 45–50 ppm).

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) : ESI-MS (positive mode) should show [M+H]⁺ at m/z 224.1 (free base) and 296.1 (dihydrochloride).

[Basic] What are the solubility and stability profiles, and how should storage be optimized?

Answer:

-

Solubility :

Solvent Solubility (mg/mL) Water >50 (pH 2–3) Ethanol 30–40 DMSO <5 -

Stability :

[Advanced] How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data?

Answer:

Discrepancies often arise from bioavailability or metabolic differences:

- Experimental Design :

- Compare logP values (experimental vs. predicted) to assess membrane permeability.

- Conduct hepatic microsomal stability assays (e.g., rat liver microsomes) to identify rapid metabolism pathways.

- Data Contradiction Analysis :

[Advanced] What strategies identify and quantify trace impurities in this compound?

Answer:

-

HPLC Method :

Parameter Value Column Zorbax SB-C18 (4.6 × 150 mm) Mobile Phase 0.1% TFA in water:ACN (85:15) Flow Rate 1.0 mL/min Detection UV 254 nm -

Impurity Profiling :

[Advanced] What mechanistic insights explain stoichiometric control during dihydrochloride salt formation?

Answer:

- Reaction Mechanism :

- The free base (tertiary amine) reacts with 2 equivalents of HCl, forming a protonated ammonium chloride complex. Excess HCl disrupts crystallization.

- Control Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.